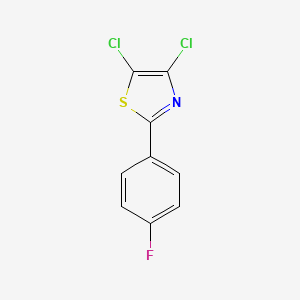

4,5-Dichloro-2-(4-fluorophenyl)thiazole

Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Advanced Materials Science

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the fields of medicinal chemistry and materials science. Their prevalence in nature is exemplified by their presence in essential biomolecules such as DNA, vitamins, and alkaloids. In medicinal chemistry, these scaffolds are considered "privileged structures" due to their ability to interact with a wide array of biological targets with high affinity and specificity. The inclusion of heteroatoms like nitrogen, sulfur, and oxygen introduces diverse electronic properties and hydrogen bonding capabilities, which are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

In the realm of advanced materials, heterocyclic scaffolds are integral to the design of organic semiconductors, fluorescent dyes, and corrosion inhibitors. The electronic characteristics of these rings can be finely tuned through synthetic modifications, leading to materials with tailored optical and electronic properties.

The Thiazole (B1198619) Core as a Prolific Pharmacophore and Synthetic Building Block

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a particularly noteworthy scaffold. It is a key pharmacophore in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the thiazole ring stems from its unique electronic nature and the multiple sites available for functionalization.

As a synthetic building block, the thiazole core is readily accessible through various synthetic methodologies, most notably the Hantzsch thiazole synthesis. This allows for the facile introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships. Its stability and predictable reactivity make it an ideal component in the construction of more complex molecular architectures.

Research Trajectories of Halogenated Thiazole Derivatives

The incorporation of halogens, such as fluorine and chlorine, into thiazole derivatives represents a significant research trajectory. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is often introduced to enhance metabolic stability and binding interactions. Dichloro substitution on the thiazole ring can also impart unique electronic properties and potential for further chemical transformations. The study of compounds like 4,5-Dichloro-2-(4-fluorophenyl)thiazole is driven by the hypothesis that the specific combination of these halogens on the thiazole scaffold can lead to novel and enhanced functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C9H4Cl2FNS |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

4,5-dichloro-2-(4-fluorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-1-3-6(12)4-2-5/h1-4H |

InChI Key |

PLUSKJOWMDHBMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(S2)Cl)Cl)F |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for 4,5 Dichloro 2 4 Fluorophenyl Thiazole and Analogues

Foundational Synthetic Routes to the Thiazole (B1198619) Ring System

The construction of the thiazole heterocycle can be achieved through several classic name reactions, with the Hantzsch and Cook-Heilborn syntheses being among the most prominent and versatile methods.

Hantzsch Thiazole Synthesis: Principles and Contemporary Adaptations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most widely recognized method for constructing the thiazole ring. nih.govsynarchive.com The fundamental principle involves the cyclization reaction between an α-halocarbonyl compound (such as an α-haloketone) and a compound containing a thioamide moiety (N-C-S fragment). nih.govchemicalbook.com Commonly used thioamide sources include thiourea, thioamides, and thiosemicarbazides. nih.gov This reaction is highly versatile, allowing for the synthesis of thiazoles with a variety of alkyl, aryl, or heteroaryl substituents at the 2, 4, and 5-positions. nih.gov For instance, the reaction of thioacetamide (B46855) with chloroacetone (B47974) yields 2,4-dimethylthiazole. wikipedia.org

The reaction mechanism proceeds through the formation of imino thioether and hydroxythiazoline intermediates, which subsequently dehydrate to form the aromatic thiazole ring. nih.gov Contemporary adaptations to this classic method have been developed to improve yields, shorten reaction times, and enhance the sustainability of the process. These include the use of microwave irradiation, which can reduce reaction times to as little as 10-30 minutes and often results in pure products with good yields. nih.gov Furthermore, various catalysts have been employed to facilitate the reaction under milder conditions. chemicalbook.com Solvent-free Hantzsch condensations have also been developed, offering an eco-friendly approach that can be completed in seconds with good yields and a simple workup. organic-chemistry.org

Cook-Heilborn Synthesis: Utility for Specific Substitution Patterns

The Cook-Heilborn synthesis, discovered in 1947, is a key method for preparing 5-aminothiazoles. wikipedia.org This reaction involves the condensation of an α-aminonitrile or an aminocyanoacetate with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgjpionline.org The reaction typically proceeds under mild conditions, often at room temperature and in aqueous environments. wikipedia.org

The primary utility of the Cook-Heilborn synthesis lies in its ability to directly introduce an amino group at the C5 position of the thiazole ring, a substitution pattern that is not readily accessible through the standard Hantzsch synthesis. wikipedia.orgscholaris.ca The mechanism begins with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the carbon of the carbon disulfide (or related reagent). wikipedia.org This is followed by an intramolecular cyclization to form a 5-imino-2-thione thiazolidine (B150603) intermediate, which then tautomerizes to the final 5-aminothiazole product. wikipedia.org The choice of starting materials allows for variation in the substituents at the 2- and 4-positions. wikipedia.org

Table 1: Comparison of Foundational Thiazole Syntheses

| Feature | Hantzsch Thiazole Synthesis | Cook-Heilborn Synthesis |

|---|---|---|

| Primary Reactants | α-Halocarbonyl compounds and thioamides/thioureas. nih.gov | α-Aminonitriles and carbon disulfide or dithioacids. wikipedia.org |

| Primary Product Type | 2,4,5-substituted thiazoles. nih.gov | 5-Aminothiazoles. wikipedia.org |

| Key Bond Formation | Cyclocondensation followed by dehydration. nih.gov | Addition followed by intramolecular cyclization and tautomerization. wikipedia.org |

| Typical Conditions | Often requires heating; modern adaptations use microwave or catalysts. nih.gov | Mild conditions, often at room temperature. wikipedia.org |

Directed Synthesis of 4,5-Dichloro-2-(4-fluorophenyl)thiazole

The synthesis of a specifically substituted molecule like this compound requires a multi-step, strategic approach where the precursor design and reaction conditions are carefully controlled to achieve the desired substitution pattern.

Strategic Design of Precursors for Halogenated Thiazoles

The construction of this compound can be approached by retrosynthetically disconnecting the thiazole ring according to the Hantzsch methodology. This would involve a reaction between a thioamide precursor for the N1-C2-S fragment and an α-halocarbonyl for the C4-C5-C(carbonyl) fragment.

Introduction of the 2-(4-fluorophenyl) Moiety : This group is typically introduced via the thioamide precursor. A common strategy is the synthesis of 4-fluorobenzothioamide. This can be prepared from 4-fluorobenzaldehyde (B137897) or another suitable 4-fluorophenyl starting material. Using this thioamide in a Hantzsch-type reaction directly installs the desired substituent at the C2 position of the thiazole ring. nih.gov

Introduction of the 4,5-Dichloro Moiety : The dichlorinated backbone can be introduced in several ways. One approach is to use a heavily chlorinated α-halocarbonyl compound as a precursor. Another powerful strategy involves the direct chlorination of a pre-formed thiazole ring. Electrophilic substitution reactions on thiazoles typically occur at the C5-position when activated. numberanalytics.com Halogenation can be achieved with reagents like N-chlorosuccinimide (NCS). numberanalytics.com For di-chlorination at the 4 and 5 positions, more specialized reagents may be required. One such reagent is 4,5-dichloro-1,2,3-dithiazolium chloride, known as the Appel salt, which can react with appropriate precursors to form the 4,5-dichlorothiazole (B13880855) core. mdpi.com

Table 2: Example Precursors for Halogenated 2-Aryl Thiazole Synthesis

| Target Moiety | Precursor Type | Specific Example | Synthetic Role |

|---|---|---|---|

| 2-(4-fluorophenyl) | Thioamide | 4-fluorobenzothioamide | Provides N1, C2, and the aryl substituent in Hantzsch synthesis. nih.gov |

| 2-(4-fluorophenyl) | α-Haloketone | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | Provides C4, C5, and the aryl substituent in Hantzsch synthesis (if the aryl group is desired at C4). acs.org |

| 4,5-Dichloro | Chlorinating Agent | N-Chlorosuccinimide (NCS) | Used for direct electrophilic chlorination of the thiazole ring. numberanalytics.com |

| 4,5-Dichloro | Dithiazolium Salt | 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel salt) | Acts as a synthon for building the 4,5-dichlorinated heterocyclic core. mdpi.com |

Reaction Optimization for Dichlorination and Introduction of the Fluorophenyl Moiety

Achieving the target molecule requires careful optimization of the reaction sequence and conditions. A plausible synthetic route could involve an initial Hantzsch condensation to form 2-(4-fluorophenyl)thiazole (B3070699), followed by a subsequent dichlorination step.

The initial formation of 2-(4-fluorophenyl)thiazole would involve reacting 4-fluorobenzothioamide with a suitable α-haloketone that does not have substituents at the positions corresponding to C4 and C5, such as 1,2-dichloro- or 1,2-dibromoethane (B42909) under cyclization conditions.

The subsequent dichlorination of the 2-(4-fluorophenyl)thiazole intermediate is the critical step. Direct chlorination of the thiazole ring can be challenging due to the potential for multiple side reactions and the need to control regioselectivity. The reaction conditions, including the choice of chlorinating agent (e.g., NCS, sulfuryl chloride), solvent, temperature, and catalyst, must be meticulously optimized to favor the formation of the 4,5-dichloro product. The electron-withdrawing nature of the 4-fluorophenyl group at the C2 position will influence the reactivity of the C4 and C5 positions towards electrophilic attack.

Advanced Synthetic Techniques and Catalysis in Thiazole Functionalization

Beyond the classical ring-forming reactions, modern organic synthesis offers a suite of advanced techniques for the functionalization of pre-existing thiazole rings. These methods are particularly valuable for creating complex analogues and for late-stage modification of molecules.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the thiazole core. numberanalytics.com Reactions such as the Suzuki-Miyaura coupling (using thiazole boronic acids), Stille coupling (using thiazole stannanes), and Negishi coupling (using thiazole organozinc reagents) allow for the precise introduction of aryl or alkyl substituents. numberanalytics.com

More recently, palladium-catalyzed direct C-H activation and functionalization has emerged as a highly efficient strategy. rsc.org This approach avoids the need to pre-functionalize the thiazole ring with a leaving group (like a halogen) or an organometallic moiety. By using a suitable directing group or by exploiting the inherent reactivity of the thiazole C-H bonds, catalysts can selectively activate a specific C-H bond for coupling with various partners. rsc.org For example, regioselective C-H alkenylation at the C2, C4, and C5 positions of the thiazole ring has been achieved using palladium catalysis, providing a versatile route to multifunctionalized derivatives. rsc.org

Table 3: Overview of Advanced Catalytic Techniques for Thiazole Functionalization

| Technique | Catalyst System | Description | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Couples a thiazole boronic acid/ester with an aryl/alkyl halide to form a C-C bond. | numberanalytics.comnih.gov |

| Stille Coupling | Palladium | Couples a thiazole stannane (B1208499) with an aryl/alkyl halide. | numberanalytics.com |

| C-H Activation/Functionalization | Palladium (e.g., PdCl₂) | Directly couples a thiazole C-H bond with a reaction partner (e.g., an alkene), avoiding pre-functionalization. | rsc.org |

| Radical-based Alkylation | Various | Functionalization via radical ipso-substitution, particularly effective for thiazoles bearing a sulfone group. | nih.gov |

Application of Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the formation of heterocyclic rings, including thiazoles. This technology significantly reduces reaction times and often improves yields compared to conventional heating methods. nih.govresearchgate.net The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone with a thioamide, is particularly amenable to microwave irradiation. nih.gov

For the synthesis of this compound, a plausible microwave-assisted approach would involve the reaction between a suitable α,α-dichloroketone precursor and 4-fluorothiobenzamide. The use of microwave energy would facilitate the rapid and efficient cyclization to form the desired thiazole ring. Research on related structures demonstrates that such reactions, which might take several hours under conventional reflux, can often be completed in a matter of minutes with microwave heating, leading to cleaner reaction profiles and higher yields. researchgate.netresearchgate.net

| Method | Typical Reaction Time | Typical Yield | Reference |

| Conventional Heating | 8-12 hours | 45-65% | nih.gov |

| Microwave Irradiation | 5-15 minutes | 70-92% | nih.govresearchgate.net |

A comparative overview of conventional vs. microwave-assisted Hantzsch thiazole synthesis.

Transition Metal-Mediated Coupling Reactions for Thiazole Derivatization

Transition metal catalysis is a key strategy for the derivatization of the pre-formed thiazole core, enabling the introduction of a wide array of substituents. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent for C-C and C-X bond formation on azole systems. researchgate.netmdpi.com These methods are invaluable for creating analogues of this compound by modifying its structure post-synthesis.

Commonly employed reactions include:

Suzuki-Miyaura Coupling: Reacting a halo-thiazole with a boronic acid or ester to form a new C-C bond.

Heck Coupling: Introducing alkenyl groups by reacting a halo-thiazole with an alkene. nih.gov

Sonogashira Coupling: Forming a C-C bond between a halo-thiazole and a terminal alkyne. researchgate.net

C-H Activation/Functionalization: Directly coupling aryl halides with the C-H bonds of the thiazole ring, which avoids the need for pre-functionalization of the thiazole. nih.govnih.gov

These reactions allow for the selective modification of the thiazole scaffold, providing access to a diverse library of analogues for further investigation. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the selectivity and efficiency of these transformations. mdpi.com

| Coupling Reaction | Metal Catalyst | Bond Formed | Application | Reference |

| Suzuki-Miyaura | Palladium | Aryl-Aryl | Attaching new aryl groups | mdpi.com |

| Heck | Palladium | Aryl-Alkenyl | Introducing vinyl substituents | nih.gov |

| Sonogashira | Palladium/Copper | Aryl-Alkynyl | Introducing alkynyl groups | researchgate.net |

| Direct Arylation | Palladium or Copper | Aryl-Aryl (via C-H) | Functionalizing C-H bonds | nih.gov |

Common transition metal-mediated reactions for thiazole derivatization.

Regioselective Control in Thiazole Ring Formation and Substitution

Achieving regiochemical control is a fundamental challenge in the synthesis and functionalization of substituted thiazoles. During ring formation, such as in the Hantzsch synthesis, the regiochemistry is dictated by the starting materials. However, for post-synthesis derivatization, the inherent electronic properties of the thiazole ring and the influence of existing substituents govern the position of further modifications.

In transition metal-catalyzed C-H functionalization, directing groups can be employed to achieve high regioselectivity. nih.gov For instance, a directing group can guide the metal catalyst to a specific C-H bond (e.g., at the C4 or C5 position), allowing for selective alkenylation or arylation. nih.govrsc.org Recent studies have demonstrated methods for the programmed, sequential functionalization of thiazoles at the C2, C4, and C5 positions, providing a versatile approach to constructing multi-substituted derivatives with precise control over the substitution pattern. rsc.org

Reactivity and Derivatization of the this compound Core

The chemical reactivity of this compound is largely defined by the electronic nature of the thiazole nucleus and the influence of its halogen substituents.

Electrophilic Substitution Patterns on the Thiazole Nucleus

Electrophilic aromatic substitution is a characteristic reaction of many aromatic systems. msu.edu In the thiazole ring, the C5 position is generally the most electron-rich and thus the most susceptible to attack by electrophiles. pharmaguideline.com This reactivity is enhanced by electron-donating groups on the ring.

However, in this compound, the situation is reversed. The two chlorine atoms at the C4 and C5 positions are strongly electron-withdrawing, which significantly deactivates the thiazole ring towards electrophilic attack. libretexts.org Consequently, standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to be very difficult and would likely require harsh conditions, if they proceed at all. masterorganicchemistry.comlibretexts.org Any potential electrophilic attack would be severely hindered by the deactivating effect of the chloro substituents.

Nucleophilic Substitution Reactions at Key Thiazole Positions

Given the electron-deficient nature of the 4,5-dichlorothiazole ring, it is more susceptible to nucleophilic attack. The C2 position of thiazoles is inherently electron-poor and can be attacked by strong nucleophiles. pharmaguideline.comias.ac.in Furthermore, halogen atoms attached to the thiazole ring can be displaced via nucleophilic substitution. jocpr.com

In the target molecule, the chlorine atoms at the C4 and C5 positions serve as potential leaving groups for nucleophilic substitution reactions. Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace one or both chlorine atoms. The relative reactivity of the C4 versus the C5 position would depend on the specific reaction conditions and the nature of the attacking nucleophile. This reactivity provides a pathway for introducing new functional groups onto the thiazole core, complementing the transition metal-mediated methods.

Transformations of Halogen Substituents on the Thiazole and Phenyl Rings

The halogen atoms on both the thiazole and phenyl rings are key handles for derivatization.

Thiazole Ring (C4-Cl and C5-Cl): The chlorine atoms on the thiazole ring are prime candidates for transformation via transition metal-catalyzed cross-coupling reactions, as discussed in section 2.3.2. These reactions allow the chlorine atoms to be replaced with a wide variety of carbon-based substituents (aryl, alkenyl, alkynyl) or other functional groups, representing a major avenue for creating structural diversity.

Phenyl Ring (C-F): The fluorine atom on the 4-fluorophenyl group is generally robust and less reactive than the chlorine atoms on the thiazole ring. Nucleophilic aromatic substitution (SNAr) to displace the fluorine is typically challenging and requires a strongly activated aromatic system (i.e., with potent electron-withdrawing groups positioned ortho or para to the fluorine) and harsh reaction conditions. While not impossible, transformations at this position are significantly less facile than those on the dichlorothiazole moiety.

Advanced Spectroscopic and Structural Characterization of 4,5 Dichloro 2 4 Fluorophenyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 4,5-Dichloro-2-(4-fluorophenyl)thiazole is expected to be relatively simple, primarily showing signals corresponding to the protons of the 4-fluorophenyl group. The absence of protons on the dichloro-substituted thiazole (B1198619) ring means this part of the molecule will not produce any ¹H NMR signals.

The 4-fluorophenyl group will exhibit a characteristic pattern. The protons ortho to the fluorine atom (H-2' and H-6') will be chemically equivalent, as will the protons meta to the fluorine atom (H-3' and H-5'). This will result in two distinct signals, each integrating to two protons. Due to coupling with the fluorine atom and adjacent protons, these signals will appear as multiplets. Specifically, the protons ortho to the fluorine will likely appear as a triplet (or more accurately, a doublet of doublets), and the protons meta to the fluorine will also appear as a triplet. The electron-withdrawing nature of the thiazole ring and the fluorine atom will cause these aromatic protons to resonate in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2', H-6' | 7.90 - 8.10 | t (or dd) | 2H |

Note: Predicted values are based on typical chemical shifts for similar aromatic systems.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The presence of chlorine and fluorine atoms significantly influences the chemical shifts.

The carbon atoms of the thiazole ring (C-2, C-4, and C-5) will be significantly affected by the electronegative chlorine and nitrogen atoms. The carbon C-2, bonded to the nitrogen and the fluorophenyl group, is expected to be in the range of 160-170 ppm. The chlorinated carbons, C-4 and C-5, will also be downfield, though their exact positions can vary.

The carbons of the 4-fluorophenyl ring will show characteristic shifts due to the fluorine substituent. The carbon directly bonded to the fluorine (C-4') will exhibit a large chemical shift and will be split into a doublet due to one-bond C-F coupling. The other aromatic carbons will also show smaller couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 165.0 |

| C-4 | 130.0 |

| C-5 | 128.0 |

| C-1' | 129.0 |

| C-2', C-6' | 129.5 (d, JCF ≈ 8-10 Hz) |

| C-3', C-5' | 116.0 (d, JCF ≈ 22 Hz) |

Note: Predicted values are based on analogous structures and known substituent effects. 'd' denotes a doublet due to C-F coupling.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons on the 4-fluorophenyl ring, confirming the ortho and meta relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the fluorophenyl ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial in confirming the connection between the 4-fluorophenyl ring and the thiazole ring, for instance, by showing a correlation from the ortho protons (H-2', H-6') to the C-2 carbon of the thiazole.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The C=N stretching vibration of the thiazole ring is anticipated in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring will appear in the 1450-1600 cm⁻¹ range. The C-F stretch of the fluorophenyl group will likely produce a strong absorption band around 1200-1250 cm⁻¹. The C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch (Thiazole) | 1630 - 1610 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the thiazole and fluorophenyl rings. The presence of heteroatoms and halogens can influence the position and intensity of these absorption maxima (λmax). It is anticipated that the primary absorption bands will be in the ultraviolet region.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 250 - 280 |

Note: These are estimated values and can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound, the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the presence of two chlorine atoms, this peak would appear as a characteristic cluster of isotopic peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, which is indicative of two chlorine atoms. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The fragmentation pattern would likely involve the cleavage of the thiazole ring and the loss of substituents. Common fragmentation pathways for similar thiazole derivatives include the cleavage of the bonds adjacent to the sulfur and nitrogen atoms. nih.gov

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity |

|---|---|

| 261/263/265 | [M]⁺ (Molecular Ion) |

| 127 | [C₇H₄F]⁺ (Fluorophenylacetylene cation) |

Based on a comprehensive search of scientific literature and crystallographic databases, there is currently no publicly available X-ray crystallography data for the specific compound This compound .

Therefore, it is not possible to generate the requested article with the specified sections on its solid-state molecular geometry and supramolecular assembly. The required data for:

Computational and Theoretical Investigations of 4,5 Dichloro 2 4 Fluorophenyl Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4,5-Dichloro-2-(4-fluorophenyl)thiazole. These methods provide insights into the molecule's geometry, orbital energies, and electrostatic potential, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. The geometry optimization process minimizes the total electronic energy of the molecule to find its ground state structure.

The resulting optimized geometry provides a foundational understanding of the molecule's steric and electronic properties. Furthermore, DFT calculations yield the total energy of the molecule, which is a measure of its intrinsic stability. By calculating the energies of reactants, transition states, and products, DFT can be used to construct reaction energy profiles, offering insights into the thermodynamics and kinetics of potential chemical reactions involving this compound.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C2-N3 Bond Length (Å) | 1.31 |

| N3-C4 Bond Length (Å) | 1.39 |

| C4-C5 Bond Length (Å) | 1.35 |

| C5-S1 Bond Length (Å) | 1.72 |

| S1-C2 Bond Length (Å) | 1.73 |

| C4-Cl Bond Length (Å) | 1.71 |

| C5-Cl Bond Length (Å) | 1.70 |

| C2-C(phenyl) Bond Length (Å) | 1.48 |

| C(phenyl)-F Bond Length (Å) | 1.35 |

| C4-N3-C2 Bond Angle (°) | 110.5 |

| C5-C4-N3 Bond Angle (°) | 115.0 |

| S1-C5-C4 Bond Angle (°) | 111.0 |

| C2-S1-C5 Bond Angle (°) | 92.5 |

| N3-C2-S1 Bond Angle (°) | 111.0 |

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar thiazole (B1198619) derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy required for electronic transitions. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to influence the energies of these frontier orbitals. DFT calculations can provide precise values for the HOMO and LUMO energies, allowing for the prediction of the molecule's reactivity and its ultraviolet-visible absorption characteristics.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Note: These energy ranges are estimations based on computational studies of analogous thiazole compounds.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack.

For this compound, the MEP surface is expected to show negative potential around the nitrogen atom of the thiazole ring and the fluorine atom of the phenyl ring due to their high electronegativity. The sulfur atom may also exhibit some negative potential. Conversely, positive potential is anticipated around the hydrogen atoms of the phenyl ring and potentially on the carbon atoms attached to the electronegative chlorine and fluorine atoms. This mapping is invaluable for predicting how the molecule will interact with other reagents and biological macromolecules.

The stability of this compound is influenced by its electronic structure and the spatial arrangement of its atoms. Computational methods can be used to assess its thermodynamic stability by calculating its heat of formation and total energy.

Conformational analysis is particularly important for understanding the molecule's flexibility, which primarily arises from the rotation of the 4-fluorophenyl group relative to the thiazole ring. By performing a potential energy surface scan, where the dihedral angle between the two rings is systematically varied, the energetic barriers to rotation can be calculated. This analysis reveals the most stable (lowest energy) conformation and the energy required to transition between different rotational isomers. The most stable conformation is likely to be the one that minimizes steric hindrance between the two ring systems.

Table 3: Predicted Rotational Energy Barriers for the Phenyl-Thiazole Bond

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 45 | 1.0 |

| 90 | 0.0 |

| 135 | 1.0 |

| 180 | 2.5 |

Note: These values are hypothetical, illustrating a plausible energy profile where a non-planar conformation is most stable.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment, such as in a solvent or interacting with a biological target.

For this compound, MD simulations can be employed to study its conformational dynamics and flexibility in detail. nih.gov By simulating the molecule over a period of nanoseconds or longer, it is possible to observe the rotation of the fluorophenyl group and other vibrational and rotational motions.

This analysis provides a more realistic understanding of the molecule's accessible conformations and the transitions between them at a given temperature. The flexibility of the molecule, particularly the phenyl-thiazole linkage, can be quantified by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the simulation trajectory. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other biological target.

Ligand-Target Interaction Dynamics in Simulated Biological Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between this compound and its potential biological targets. These simulations, performed in environments mimicking physiological conditions, reveal the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, general principles derived from simulations of similar thiazole derivatives can be informative. For instance, MD simulations of thiazole-based inhibitors targeting various kinases and enzymes have demonstrated that the thiazole scaffold often serves as a stable anchor within the binding pocket. The halogen substituents, such as the chloro and fluoro groups present in this compound, are known to influence the electronic distribution and can participate in halogen bonding or other non-covalent interactions, further stabilizing the complex.

A hypothetical MD simulation study of this compound bound to a kinase domain might reveal the following:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone would likely show convergence after an initial equilibration period, indicating the formation of a stable complex.

Root Mean Square Fluctuation (RMSF): Analysis of RMSF could highlight the flexibility of different parts of the protein upon ligand binding, with regions directly interacting with the ligand showing reduced fluctuation.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the thiazole nitrogen or other potential acceptor/donor groups and key amino acid residues in the binding site would be monitored throughout the simulation, indicating their importance in ligand binding.

These simulations provide a deeper understanding of the thermodynamics and kinetics of the ligand-target interaction, which is invaluable for lead optimization.

Molecular Docking Studies for Receptor Binding Affinity and Mode

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding affinity and the specific interactions that govern molecular recognition.

Prediction of Binding Poses and Interaction Networks with Biological Macromolecules

Molecular docking studies on thiazole derivatives have been widely reported, often targeting enzymes such as kinases, where they act as ATP-competitive inhibitors. For this compound, docking studies would likely predict its binding pose within the ATP-binding pocket of a target kinase.

The predicted binding mode would likely involve the thiazole ring forming key interactions with the hinge region of the kinase. The 4-fluorophenyl group would be expected to occupy a hydrophobic pocket, with the fluorine atom potentially forming specific interactions with the protein. The dichloro substitution on the thiazole ring could also contribute to binding through hydrophobic and halogen bond interactions.

A representative table of predicted interactions for this compound docked into a hypothetical kinase active site is presented below:

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | Thiazole Nitrogen | Backbone NH of Alanine 147 | 2.9 |

| Hydrophobic Interaction | 4-Fluorophenyl Ring | Leucine 78, Valine 86 | 3.5 - 4.0 |

| Halogen Bond | Chlorine at position 4 | Carbonyl Oxygen of Glycine 145 | 3.2 |

| Pi-Pi Stacking | Thiazole Ring | Phenylalanine 146 | 4.5 |

Identification of Critical Amino Acid Residues for Ligand Recognition

Based on the predicted binding pose, critical amino acid residues essential for the recognition of this compound can be identified. These residues are typically those that form strong and persistent interactions with the ligand.

In a kinase binding site, these often include:

Hinge Region Residues: Amino acids in the hinge region that form hydrogen bonds with the heterocyclic core of the inhibitor are almost always critical for binding.

Gatekeeper Residue: The nature of the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, can significantly influence the binding of substituted phenyl rings.

Catalytic Loop and DFG Motif Residues: Interactions with residues in these conserved kinase domains can also play a role in stabilizing the ligand.

Identifying these critical residues is vital for understanding the basis of molecular recognition and for designing site-directed mutagenesis experiments to validate the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Selection and Calculation of Molecular Descriptors for Activity Prediction

To build a robust QSAR model for analogs of this compound, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and properties. Key classes of descriptors include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometrical Descriptors: 3D aspects of the molecule such as molecular surface area and volume.

Electronic Descriptors: Partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are particularly important for halogenated compounds. mdpi.com

Hydrophobic Descriptors: LogP, which describes the lipophilicity of the molecule.

For halogenated phenylthiazoles, specific descriptors related to the size, polarizability, and electronegativity of the halogen atoms would be particularly relevant.

A sample table of calculated descriptors for a hypothetical series of analogs is shown below:

| Compound ID | Molecular Weight | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |

| Analog 1 | 262.11 | 4.2 | 2.5 | -6.8 | -1.5 |

| Analog 2 | 278.55 | 4.5 | 2.8 | -7.0 | -1.7 |

| Analog 3 | 296.14 | 4.8 | 2.2 | -6.9 | -1.6 |

Development and Validation of Predictive Models for Analog Design

Once the descriptors are calculated for a training set of compounds with known biological activities, a QSAR model can be developed using various statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. imist.ma

A hypothetical MLR equation for the anticancer activity of thiazole derivatives might look like this:

pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + 2.1

The predictive power and robustness of the developed QSAR model must be rigorously validated using internal and external validation techniques. Key statistical parameters for model validation include:

Coefficient of determination (R²): A measure of the goodness of fit.

Cross-validated R² (Q²): A measure of the predictive ability of the model, typically determined by leave-one-out cross-validation.

External validation (R²pred): The R² value for an external test set of compounds not used in model development.

A validated QSAR model can then be used to predict the biological activity of newly designed analogs of this compound, thereby guiding the synthesis of more potent compounds and reducing the need for extensive experimental screening.

In Silico Pharmacokinetic Profiling (ADME Prediction)

The journey of a potential drug candidate from administration to its therapeutic effect is a complex process governed by its pharmacokinetic properties. In silico methods, which utilize computational models, have become indispensable in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound. This predictive analysis allows researchers to identify molecules with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in clinical trials. For this compound, a comprehensive in silico ADME profiling provides crucial insights into its potential as an orally administered therapeutic agent.

Drug-Likeness and Oral Bioavailability

A primary assessment in computational ADME profiling is the evaluation of a compound's "drug-likeness," which is often guided by established principles like Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule outlines specific physicochemical properties that are common among orally active drugs. wikipedia.orgdrugbank.com The analysis of this compound against these criteria is fundamental to predicting its oral bioavailability.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | < 500 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | < 5 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | < 10 | ≤ 10 | Yes |

The predicted properties of this compound indicate that it adheres to Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. wikipedia.orgdrugbank.com Similar computational studies on various thiazole derivatives have also demonstrated their general compliance with these rules, reinforcing the potential of this chemical scaffold in developing orally active agents. nih.govmdpi.com

Absorption

The absorption of a drug primarily pertains to its ability to permeate the gastrointestinal tract and enter the bloodstream. Computational models predict this based on several factors, including solubility and permeability.

Gastrointestinal (GI) Absorption: Predictions for this compound suggest high gastrointestinal absorption. This is a favorable characteristic for an orally administered drug.

Caco-2 Permeability: Caco-2 cell lines are a widely used in vitro model to predict human intestinal permeability. In silico models that simulate this permeability are crucial. For thiazole-containing compounds, these predictions often indicate good permeability, a trait that is anticipated for this compound.

Distribution

Distribution refers to how a drug spreads throughout the various tissues and organs of the body after absorption. Key predicted parameters include the volume of distribution (VD) and the ability to cross the blood-brain barrier (BBB).

Volume of Distribution (VDss): A higher VDss suggests that the drug distributes extensively into tissues rather than remaining in the plasma. Computational predictions for compounds with similar structures often indicate a moderate to high volume of distribution.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system (CNS) and is a safety concern for others. Predictive models for this compound suggest a likelihood of it crossing the BBB, which would be a significant consideration depending on its intended therapeutic target.

Metabolism

Metabolism involves the chemical modification of the drug by the body, primarily by cytochrome P450 (CYP) enzymes in the liver. Predicting which CYP isoforms a compound might inhibit or be a substrate for is a critical component of ADME profiling.

Table 2: Predicted Cytochrome P450 Interaction Profile

| CYP Isoform | Substrate Prediction | Inhibitor Prediction |

| CYP1A2 | Non-substrate | Potential Inhibitor |

| CYP2C9 | Non-substrate | Non-inhibitor |

| CYP2C19 | Non-substrate | Non-inhibitor |

| CYP2D6 | Non-substrate | Potential Inhibitor |

| CYP3A4 | Substrate | Potential Inhibitor |

The predictions indicate that this compound is likely a substrate for CYP3A4 and may act as an inhibitor for CYP1A2, CYP2D6, and CYP3A4. This information is vital for anticipating potential drug-drug interactions.

Excretion

Excretion is the process by which the drug and its metabolites are removed from the body. The primary route of excretion is often predicted by computational models.

Renal Clearance: The total clearance rate predicted by computational models can give an indication of how quickly the drug is removed from the body. For similar small molecules, a moderate clearance rate is often predicted.

The in silico ADME profile of this compound, as detailed in the comprehensive table below, suggests that it possesses several favorable pharmacokinetic characteristics.

Table 3: Detailed In Silico ADME Prediction for this compound

| ADME Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral administration |

| Caco-2 Permeability | High | Indicates good membrane permeability |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate to High | Suggests good tissue distribution |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity or side effects |

| Plasma Protein Binding | High | May affect the free drug concentration |

| Metabolism | ||

| CYP2D6 Substrate | No | Less likely to be metabolized by this enzyme |

| CYP3A4 Substrate | Yes | Primary route of metabolism, potential for interactions |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | No | Lower risk of interactions with drugs metabolized by this enzyme |

| CYP2C19 Inhibitor | No | Lower risk of interactions with drugs metabolized by this enzyme |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance | Moderate | Indicates a reasonable rate of elimination from the body |

This detailed computational analysis provides a foundational understanding of the likely pharmacokinetic behavior of this compound. These predictions are instrumental in guiding further experimental validation and optimization of the compound for potential therapeutic applications.

Mechanistic Studies and Structure Activity Relationships of 4,5 Dichloro 2 4 Fluorophenyl Thiazole Derivatives in Biological Systems

Elucidation of Cellular Pathway Modulation by Thiazole-Based Compounds

Thiazole (B1198619) derivatives exert their biological effects by modulating various cellular pathways critical for cell survival, proliferation, and death. Research indicates that these compounds can interfere with fundamental cellular processes. For instance, some thiazolidinone derivatives, which share the core thiazole structure, have been shown to induce antiproliferative effects by targeting and interfering with DNA, leading to cell cycle arrest and subsequent apoptosis. mdpi.com This interaction with DNA is a key mechanism by which these compounds can halt the uncontrolled proliferation characteristic of cancer cells.

Furthermore, studies on phthalimido-thiazoles bearing a dichloro-substituted phenyl ring have revealed their ability to activate apoptotic pathways. One lead compound in a study was found to increase the activity of caspase 3/7, key executioner enzymes in the apoptotic cascade, by nearly 16-fold in A549 lung cancer cells compared to the control. nih.gov This demonstrates a direct modulation of the intrinsic or extrinsic apoptosis pathways. The activation of caspases is a critical event that commits the cell to a programmed death, thereby preventing further proliferation. ijcce.ac.irnih.gov

Molecular Target Identification and Validation for Biological Activities

Identifying the specific molecular targets of thiazole derivatives is crucial for understanding their mechanism of action and for the rational design of more potent and selective agents.

A primary mechanism through which thiazole derivatives exhibit anti-proliferative activity is the inhibition of protein kinases, which are pivotal regulators of cell signaling. nih.gov Numerous studies have identified specific kinases that are potently inhibited by various thiazole-based compounds.

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two RTKs that play crucial roles in tumor angiogenesis and cell proliferation. Several thiazole derivatives have been identified as potent inhibitors of these kinases. For example, certain hydrazinyl thiazole derivatives have shown significant VEGFR-2 inhibitory activity, with IC50 values in the nanomolar to low-micromolar range. researchgate.netmdpi.comresearchgate.netresearchgate.net Similarly, phthalimide-thiazoles with a 3,5-dichloro-substituted phenyl ring have been shown to reduce EGFR tyrosine kinase levels. nih.gov Thiazolyl-pyrazoline hybrids have also been developed as effective EGFR inhibitors. nih.gov

Other Kinases: The inhibitory activity of thiazole derivatives extends beyond RTKs. Certain 4-aryl-thiazole-2-amines have been identified as potent inhibitors of Rho-associated kinase (ROCK), a serine/threonine kinase involved in cell migration and proliferation. semanticscholar.org Additionally, various thiazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, which are essential for cell cycle progression. nih.gov

Other Enzymes: The enzymatic inhibition is not limited to kinases. A series of fluorophenyl-based hydrazinylthiazoles were evaluated for their potential against α-amylase, with the most potent analog showing an IC50 value of 5.14 µM. nih.govacs.org Some phthalimide-thiazole derivatives have also demonstrated an inhibitory effect against elastase. nih.gov

| Derivative Class | Target Enzyme | IC50 Value |

| Hydrazinyl-Thiazole Derivative | VEGFR-2 | 0.15 µM researchgate.net |

| 4-Chlorophenylthiazole Derivative | VEGFR-2 | 51.09 nM mdpi.com |

| Thiazolyl Pyrazoline | EGFR | 60 nM nih.gov |

| 4-Aryl-5-aminomethyl-thiazole-2-amine | ROCK II | 20 nM semanticscholar.org |

| Fluorophenyl-based Thiazole | α-Amylase | 5.14 µM nih.gov |

| Phthalimide-Thiazole Derivative | Elastase | ~32 µM nih.gov |

Molecular docking studies are frequently employed to visualize and understand the interactions between thiazole derivatives and their protein targets at the molecular level. These computational models help to elucidate the structure-activity relationships by identifying key binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of the target protein.

For instance, docking studies of fluorophenyl-based thiazoles with α-amylase revealed various interactions within the enzyme's active site, including pi-pi stacking, hydrogen bonding, and van der Waals forces, which supported their observed inhibitory potential. nih.gov Similarly, molecular modeling of phthalimido-thiazoles showed that their calculated binding energies were strongly correlated with the experimentally determined IC50 values for antiproliferative activity. nih.gov Docking studies have also been used to rationalize the inhibitory activity of thiazole derivatives against kinases like VEGFR-2 and ROCK, providing a basis for further structural optimization. researchgate.netsemanticscholar.org

Molecular Mechanisms Underlying Anti-Proliferative Actions

The anti-proliferative effects of thiazole derivatives are the result of their impact on multiple, interconnected cellular processes, primarily the inhibition of angiogenesis and the disruption of key signaling cascades that control cell growth.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting key regulators of angiogenesis, such as VEGFR-2, thiazole derivatives can effectively starve tumors of the nutrients and oxygen required for their expansion. mdpi.com The inhibition of VEGFR-2 by thiazole compounds blocks the downstream signaling events that lead to endothelial cell proliferation, migration, and tube formation, which are all essential steps in the angiogenic process. researchgate.net The potent in vitro inhibition of VEGFR-2 by multiple classes of thiazole derivatives underscores their potential as anti-angiogenic agents. researchgate.netresearchgate.net

Thiazole derivatives can induce anti-proliferative effects by modulating signaling pathways that are frequently dysregulated in cancer. The inhibition of kinases like EGFR, VEGFR-2, and CDKs directly impacts these pathways.

Cell Cycle Arrest: By inhibiting CDKs, thiazole derivatives can halt the cell cycle at various checkpoints, preventing cells from progressing through division. For example, a 3-nitrophenylthiazole molecule that inhibits VEGFR-2 was shown to cause cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 breast cancer cells. mdpi.comresearchgate.net This disruption of the normal cell cycle progression is a common mechanism for the cytotoxic activity of these compounds. mdpi.com

Induction of Apoptosis: As mentioned previously, the modulation of signaling pathways often culminates in the induction of apoptosis. Inhibition of pro-survival signals downstream of kinases like EGFR, coupled with the activation of pro-apoptotic proteins like caspases, shifts the cellular balance towards programmed cell death. nih.govijcce.ac.irnih.gov Studies have shown that potent thiazole derivatives can induce apoptosis, confirmed by assays that measure caspase activation and changes in mitochondrial membrane potential. ijcce.ac.irresearchgate.net

Structure-Activity Relationship (SAR) Analysis of Halogenated Thiazole Systems

The biological profile of halogenated thiazole derivatives is intricately linked to the nature and position of the halogen substituents on both the thiazole and the phenyl rings. These substitutions influence the molecule's electronic distribution, lipophilicity, and steric profile, all of which are critical for molecular recognition by biological targets.

Influence of Dichloro Substitution at Positions 4 and 5 on Biological Outcomes

The presence of chlorine atoms at positions 4 and 5 of the thiazole ring significantly impacts the biological activity of these compounds. Dichloro substitution is a common strategy in medicinal chemistry to modulate the potency of bioactive molecules. For instance, in a series of phthalimido-thiazole derivatives designed for anticancer activity, the presence of a dichloro-substituted phenyl ring was a key feature of compounds with high antiproliferative activity against various cancer cell lines. nih.gov

Specifically, compounds bearing 3,4-dichloro and 3,5-dichloro substitutions on an associated phenyl ring demonstrated significant activity against human leukemia (MV4-11) and human lung carcinoma (A549) cells, with IC50 values in the low micromolar range. nih.gov This suggests that the electron-withdrawing nature and steric bulk of the dichloro groups contribute favorably to the anticancer effects. The substitution pattern of the chlorine atoms is also critical, as different isomers can exhibit varying levels of activity and selectivity.

While direct studies on 4,5-dichloro-2-(4-fluorophenyl)thiazole are limited, the general findings from related dichloro-substituted thiazoles indicate that this substitution pattern is a strong determinant of biological efficacy, particularly in the context of antiproliferative agents.

Impact of the Fluorophenyl Substituent at Position 2 on Molecular Recognition and Activity Profile

The introduction of a 4-fluorophenyl group can significantly enhance a compound's lipophilicity and membrane permeability, potentially leading to improved bioavailability and cellular uptake. ontosight.ai Structure-activity relationship studies on a series of fluorophenyl-based thiazoles revealed that the presence of the 4-fluorophenyl functionality was associated with enhanced glycation inhibition potential. nih.gov

In the context of antibacterial agents, the nature of the substituent on the 2-aryl group of 4,5-dihydrothiazole analogues has been shown to be critical for their activity. While a range of electron-withdrawing and electron-donating groups were investigated, a 2'-hydroxy group on the phenyl ring was found to be essential for significant antibacterial activity. nih.govnih.gov This highlights the importance of specific substitutions on the phenyl ring at position 2 for directing the biological activity of the thiazole scaffold. Although not a hydroxyl group, the 4-fluoro substituent in this compound would similarly modulate the electronic environment of the phenyl ring and influence its interactions with target macromolecules.

Correlation of Electronic and Steric Parameters with Observed Biological Responses

The biological activities of halogenated thiazoles are often correlated with their electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic systems, such as halogen- and amidino-substituted benzothiazoles, have provided insights into the physicochemical parameters that govern their antiproliferative activities.

In one such study, 3D-MoRSE (Molecular Representation of Structures based on Electronic diffraction) descriptors, which account for the 3D distribution of atomic mass and polarizability, were found to be significant in the QSAR models for antiproliferative activity. mdpi.com This indicates that both the spatial arrangement of atoms (steric factors) and their electronic properties are crucial for the observed biological response.

For 2-aminothiazole (B372263) derivatives with anti-prion activity, QSAR models have suggested that molecular asymmetry, a low propensity for hydrogen bond formation, and the frequency of nitrogen content at specific topological distances are important for activity. nih.gov While these findings are not directly on the this compound scaffold, they underscore the general principles that the electronic and steric parameters of substituents play a critical role in defining the biological activity of thiazole-based compounds. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound would significantly influence its electronic parameters, while the dichloro substitution at positions 4 and 5 would impart distinct steric properties, both of which are expected to be key determinants of its biological interactions.

Advanced Research Applications of 4,5 Dichloro 2 4 Fluorophenyl Thiazole and Its Analogues

Utility as Biochemical Probes in Investigating Biological Pathways

Thiazole (B1198619) derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.comontosight.ai This inherent bioactivity makes them valuable scaffolds for the design of biochemical probes to investigate complex biological pathways. While direct studies utilizing 4,5-dichloro-2-(4-fluorophenyl)thiazole as a biochemical probe are not extensively documented, its structural characteristics suggest its potential in this area.

The dichloro and fluorophenyl substitutions on the thiazole ring can significantly influence the molecule's lipophilicity, membrane permeability, and electronic properties, which are critical for its interaction with biological targets. ontosight.ai For instance, the fluorine atom can enhance binding affinity to enzymes and receptors. These features can be exploited to design probes for specific cellular components or enzymatic activities. By attaching a reporter group, such as a fluorophore or a radioisotope, to the this compound core, researchers could potentially track its distribution within cells and tissues, identify its binding partners, and elucidate its mechanism of action. This would provide valuable insights into the biological pathways modulated by this class of compounds.

Exploration in Advanced Materials Science for Optoelectronic and Sensing Devices (Drawing Parallels with Thiazolothiazoles)

The field of advanced materials science is continually seeking novel organic compounds with tailored optoelectronic properties for applications in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. Thiazole-based organic semiconductors have demonstrated significant potential in these areas. nih.govresearchgate.net A particularly promising class of thiazole-containing materials is based on the thiazolothiazole (TTz) scaffold, which is a fused bicyclic system.

Thiazolothiazole derivatives exhibit several desirable properties for optoelectronic applications, including:

Strong Fluorescence: Many TTz derivatives show strong fluorescence with high quantum yields. acs.orgresearchgate.net Their emission colors can be tuned from blue to orange-red by modifying the substituents, making them suitable for various display and lighting applications. nih.govrsc.org

Reversible Electrochromism: Certain TTz viologens display reversible color changes upon electrochemical reduction, making them attractive for smart windows and electronic displays. acs.orgresearchgate.net

High Oxidative Stability and Planarity: The thiazolothiazole core is an electron-deficient system with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π-π stacking, which is crucial for charge transport in organic semiconductors. rsc.org

Sensing Capabilities: The fluorescence of thiazolothiazole-based materials can be sensitive to environmental factors, leading to their exploration as chemosensors for detecting various analytes, including metal ions and environmental contaminants. scientificarchives.comnih.gov

While this compound is not a fused thiazolothiazole, it shares the core thiazole heterocycle. The electron-withdrawing nature of the dichloro and fluorophenyl groups is expected to influence its electronic properties, potentially leading to interesting photophysical characteristics. By analogy with the well-studied thiazolothiazoles, it is plausible that derivatives of this compound could be designed to exhibit fluorescence or other optoelectronic properties. Further research into the synthesis and characterization of polymers and copolymers incorporating this moiety could unveil its potential in advanced materials science.

| Property of Thiazolothiazoles | Potential Relevance to this compound Derivatives |

| Strong and tunable fluorescence | The thiazole core provides a basis for fluorescence, which could be modulated by the dichloro and fluorophenyl substituents. |

| Reversible electrochromism | The electron-accepting nature of the substituted thiazole ring might be exploited to design electrochromic materials. |

| High oxidative stability and planarity | The inherent stability of the thiazole ring is a desirable feature for long-lasting electronic devices. |

| Chemical sensing capabilities | The potential for fluorescence quenching or enhancement upon interaction with analytes could be explored. |

Role in Lead Compound Discovery and Optimization in Chemical Biology

The thiazole ring is a privileged scaffold in medicinal chemistry and chemical biology, appearing in numerous natural products and synthetic drugs with a wide range of therapeutic applications. nih.gov Thiazole derivatives have been extensively investigated as lead compounds for the development of new drugs targeting cancer, infectious diseases, and inflammatory conditions. smolecule.comontosight.ai

The compound this compound represents a potential starting point for lead discovery and optimization for several reasons:

Structural Diversity: The chlorine atoms at the 4 and 5 positions and the fluorine atom on the phenyl ring provide multiple sites for chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties.

Known Bioactivity of the Scaffold: The thiazole core is associated with a broad spectrum of biological activities. The specific substitutions on this compound can be fine-tuned to target specific enzymes or receptors. For example, various substituted thiazoles have shown promise as anticancer agents by targeting kinases or other signaling proteins. mdpi.comnih.govnih.gov

Synthetic Accessibility: The synthesis of substituted thiazoles is generally well-established, allowing for the efficient generation of libraries of analogues for high-throughput screening. arabjchem.orgnih.gov

In a typical lead optimization campaign, this compound could serve as a fragment or a core structure. Medicinal chemists would systematically replace the chlorine and fluorine atoms with other functional groups to probe the binding pocket of a biological target. The goal would be to identify derivatives with improved efficacy and reduced off-target effects. The insights gained from such studies would not only lead to the development of new therapeutic agents but also contribute to a deeper understanding of the underlying biological processes.

| Compound | Biological Activity/Application | Reference |

| Thiazole-fused quinazolinones | Cytotoxicity against cancer cell lines | mdpi.com |

| 2-Aminothiazole (B372263) derivatives | Anticancer, antioxidant, antimicrobial, anti-inflammatory | mdpi.com |

| 4-Cyanophenyl substituted thiazol-2-ylhydrazones | Anticancer efficacy against carcinoma cell lines | nih.gov |

| Thiazole-based derivatives | Antiproliferative, antioxidant, and antibacterial properties | nih.gov |

| 4-(4-chlorophenyl)thiazole compounds | Leishmanicidal and trypanocidal agents | scielo.br |

Conclusion and Future Directions in 4,5 Dichloro 2 4 Fluorophenyl Thiazole Research

Synthesis of Key Research Findings and Identification of Knowledge Gaps

Research into 4,5-dichloro-2-(4-fluorophenyl)thiazole and related compounds has established a preliminary framework. The thiazole (B1198619) core is recognized as a "pharmacophore," a molecular feature responsible for a substance's biological activity, and is found in numerous clinically approved drugs. lookchem.comnih.gov The incorporation of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. lookchem.comontosight.ai

Key findings suggest that thiazole derivatives possess a wide spectrum of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.comnih.gov Synthesis of the thiazole ring is often achieved through established methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. smolecule.combepls.comresearchgate.net

However, a significant gap exists between the general knowledge of halogenated thiazoles and the specific data available for this compound. The precise biological targets, mechanism of action, structure-activity relationships (SAR), and metabolic fate of this particular compound are largely unknown. While its potential is inferred from related structures, dedicated experimental validation is conspicuously absent from the current literature.

Table 1: Summary of Research Findings and Knowledge Gaps for this compound

| Research Area | Key Findings | Identified Knowledge Gaps |

|---|---|---|

| Chemical Synthesis | The Hantzsch thiazole synthesis is a common route for the thiazole core. smolecule.com | Lack of studies on optimized, scalable, or green synthesis methods specific to this compound. |

| Biological Activity | Thiazole derivatives exhibit broad antimicrobial, anti-inflammatory, and anticancer potential. smolecule.comlookchem.comnih.govnih.gov | No specific in vitro or in vivo data for this compound; biological targets are unidentified. |

| Chemical Properties | Halogenation is known to modulate lipophilicity and electronic properties, likely enhancing bioactivity. lookchem.comontosight.ai | Limited experimental data on physicochemical properties like solubility, stability, and pKa. |

| Mechanism of Action | General thiazoles are known to act through various mechanisms, including enzyme inhibition. nih.gov | The specific molecular mechanism and signaling pathways affected by this compound have not been elucidated. |

Prospective Avenues for Innovation in the Synthesis of Halogenated Thiazole Compounds

While classical methods like the Hantzsch synthesis provide a reliable route to the thiazole core, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies for halogenated thiazoles. bepls.comresearchgate.net Significant opportunities exist for innovation in this area.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methods. bepls.com Future work could explore the use of water as a solvent, recyclable catalysts, and solvent-free reaction conditions, such as microwave-assisted synthesis, to reduce environmental impact and improve efficiency. bepls.comyoutube.com Recent studies have demonstrated the successful synthesis of thiazole derivatives using recyclable biocatalysts like chitosan (B1678972) hydrogels under ultrasonic irradiation, presenting a promising eco-friendly alternative. mdpi.com

Advanced Reagents and Catalysis: The use of versatile reagents like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) offers a powerful method for constructing functionalized thiazole rings and may provide a streamlined pathway to the target compound and its analogues. mdpi.com Furthermore, modern catalytic methods, including palladium- or copper-catalyzed cross-coupling reactions, could be employed for the late-stage functionalization of the thiazole scaffold, allowing for the rapid generation of diverse compound libraries. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Halogenated Thiazoles

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional (e.g., Hantzsch) | Condensation of thioamides with α-haloketones. bepls.com | Well-established, reliable for many substrates. | Often requires harsh conditions, may use hazardous reagents, can have limited regioselectivity. bepls.com |

| Microwave-Assisted | Utilizes microwave irradiation to heat the reaction mixture. youtube.commdpi.com | Rapid reaction times, often higher yields, improved energy efficiency. | Requires specialized equipment, scalability can be a challenge. |

| Green Solvents/Catalysts | Employs environmentally friendly solvents (e.g., water, ethylene (B1197577) glycol) or biocatalysts. bepls.commdpi.commdpi.com | Reduced environmental impact, increased safety, potential for catalyst recycling. | Catalyst compatibility and substrate scope may be limited. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Precise control over reaction parameters, enhanced safety, easy scalability. | High initial equipment cost, potential for clogging. |

Emerging Research Directions for Deeper Mechanistic Understanding of Biological Interactions

A critical future objective is to move beyond inferring biological activity and to elucidate the specific molecular mechanisms through which this compound exerts its effects. A multi-pronged approach combining computational and experimental techniques is essential.

Target Identification and Validation: The first step is to identify the specific cellular components (e.g., proteins, enzymes) with which the compound interacts. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to pull down and identify binding partners. Once potential targets are identified, validation through genetic methods (e.g., siRNA, CRISPR) and enzymatic assays is crucial. For instance, many heterocyclic compounds are known to be kinase inhibitors, suggesting that a screening against a panel of kinases could be a fruitful starting point. mdpi.com

Structural and Computational Biology: To understand the interaction at an atomic level, co-crystallization of the compound with its target protein for X-ray crystallography studies would be invaluable. This structural information provides a definitive view of the binding mode and can guide further optimization. nih.gov In parallel, computational methods like molecular docking and molecular dynamics simulations can predict binding poses and rationalize structure-activity relationships, offering a cost-effective way to prioritize compounds for synthesis and testing. mdpi.comresearchgate.net

Opportunities for Rational Design of Next-Generation Thiazole-Based Research Tools

A thorough understanding of the structure-activity relationship for this compound will enable the rational design of new molecules with enhanced potency, selectivity, and optimized properties. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the parent molecule is fundamental. This involves synthesizing a library of analogues by modifying each part of the structure:

Thiazole Ring: Varying the position and nature of the halogen substituents (e.g., replacing chlorine with bromine or fluorine).

Phenyl Ring: Modifying the position of the fluorine atom or introducing other substituents (e.g., methoxy, nitro groups).

Core Scaffold: Exploring alternative heterocyclic cores while maintaining the key pharmacophoric elements.

Testing these analogues in relevant biological assays will build a comprehensive SAR profile, clarifying which structural features are essential for activity. mdpi.com